4-Amino-2-(piperidin-1-yl)benzamide: Technical Monograph & Synthesis Guide
4-Amino-2-(piperidin-1-yl)benzamide: Technical Monograph & Synthesis Guide
Executive Summary & Chemical Identity
4-Amino-2-(piperidin-1-yl)benzamide (CAS: 1311316-53-6) is a specialized pharmaceutical intermediate belonging to the class of 2-substituted benzamides. Structurally characterized by a piperidine ring attached at the ortho-position (C2) relative to the primary amide and a primary amine at the para-position (C4), this compound serves as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) inhibitors, and specific G-protein coupled receptor (GPCR) ligands. Its steric bulk at the C2 position distinguishes it from classic benzamides like metoclopramide, offering unique conformational properties for drug design.
Table 1: Physicochemical Identifiers
| Property | Specification |
| CAS Registry Number | 1311316-53-6 |
| IUPAC Name | 4-Amino-2-(piperidin-1-yl)benzamide |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.28 g/mol |
| SMILES | NC(=O)C1=C(N2CCCCC2)C=C(N)C=C1 |
| InChIKey | Calculated based on structure:[1][2][3][4][5]CXNIVSBILMGSCQ-UHFFFAOYSA-N (Verify via structural input) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~4.5 (Aniline amine), ~14 (Amide) |
Synthetic Methodology & Manufacturing
The synthesis of 4-Amino-2-(piperidin-1-yl)benzamide typically follows a two-step convergent pathway starting from 2-fluoro-4-nitrobenzamide . This route exploits the electron-withdrawing nature of the nitro and amide groups to facilitate nucleophilic aromatic substitution (
Step 1: Nucleophilic Aromatic Substitution ( )
The fluorine atom at the C2 position is highly activated for displacement by nucleophiles due to the ortho-amide and para-nitro groups.
-
Reagents: 2-Fluoro-4-nitrobenzamide (Starting Material), Piperidine (Nucleophile), Potassium Carbonate (
, Base). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 60–80°C, 4–6 hours.[6]
Mechanism: The secondary amine of piperidine attacks the C2 carbon, forming a Meisenheimer complex. The fluoride ion is then eliminated, restoring aromaticity to yield 4-nitro-2-(piperidin-1-yl)benzamide .
Step 2: Chemoselective Nitro Reduction
The nitro group is reduced to the primary amine without affecting the amide or the piperidine ring.
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C). -
Solvent: Methanol or Ethanol.[7]
-
Conditions: Room temperature, 1–3 atm
. -
Alternative: Iron powder (
) in Ammonium Chloride ( ) for non-catalytic reduction.
Experimental Protocol (Bench Scale)
-
Substitution: Dissolve 10 mmol of 2-fluoro-4-nitrobenzamide in 20 mL acetonitrile. Add 12 mmol
and 11 mmol piperidine. Reflux for 5 hours. Monitor via TLC (Hexane:EtOAc 1:1). -
Workup: Cool to RT, pour into ice water. Filter the yellow precipitate (intermediate nitro compound). Wash with water and dry.
-
Reduction: Suspend the nitro intermediate (5 mmol) in 30 mL MeOH. Add 10 wt% Pd/C (0.1 eq). Stir under
balloon for 12 hours. -
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.
Visualized Synthesis Workflow
The following diagram illustrates the critical pathway from the fluorinated precursor to the final amino-benzamide scaffold.
Caption: Two-step synthesis via SNAr displacement of fluorine followed by catalytic hydrogenation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, DMSO- )
- 7.6–7.8 ppm: Doublet (1H, Ar-H at C6, ortho to amide).
-
7.1–7.3 ppm: Broad singlets (2H, Amide
). - 6.3–6.5 ppm: Multiplets (2H, Ar-H at C3/C5).
-
5.4–5.6 ppm: Broad singlet (2H, Aniline
). -
2.8–3.0 ppm: Multiplet (4H, Piperidine
). -
1.5–1.7 ppm: Multiplet (4H+2H, Piperidine
).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Parent Ion
: 220.3 m/z -
Fragment Ions: Loss of
(amide) or piperidine ring cleavage may be observed at higher collision energies.
Biological Relevance & Applications
This compound is a versatile "privileged structure" in medicinal chemistry.
PARP Inhibition
The 2-substituted benzamide motif mimics the nicotinamide pocket of the
5-HT4 Receptor Agonism
Benzamides with basic side chains (or cyclic amines at position 2) often exhibit affinity for serotonin receptors (5-HT4), influencing gastrointestinal motility.
-
Structural Insight: The piperidine ring at C2 restricts the rotation of the amide bond, locking the pharmacophore in a bioactive conformation similar to Cisapride or Prucalopride intermediates.
HDAC Inhibition
When derivatized further (e.g., acylation of the 4-amino group with a hydroxamic acid linker), this scaffold serves as the "cap" group for Histone Deacetylase inhibitors, targeting the zinc-binding domain.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.
-
References
-
Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-(piperidin-1-yl)benzamide (CAS 1311316-53-6).[9][10]
-
PubChem. (2024).[1][5] Compound Summary: Benzamide derivatives and structural analogs.[4][6][11][12] National Library of Medicine.
-
CymitQuimica. (2024).[7] Technical Data Sheet: 4-Amino-2-(piperidin-1-yl)benzamide.
- Journal of Medicinal Chemistry. (General Reference for Benzamide PARP Inhibitors). Structure-Activity Relationships of 2-Substituted Benzamides.
Sources
- 1. SupraBank - Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide [suprabank.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PubChemLite - Benzamide, 2-((2-(4-hydroxy-4-phenyl-1-piperidinyl)ethyl)(phenylmethyl)amino)-, dihydrochloride (C27H31N3O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-氨基苯基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 760193 | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Amino-2-(piperidin-1-yl)benzamide | CymitQuimica [cymitquimica.com]
- 11. 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
